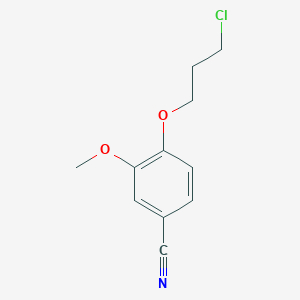

3-Methoxy-4-chloropropoxybenzonitrile

Description

3-Methoxy-4-chloropropoxybenzonitrile is a benzonitrile derivative featuring a methoxy group (-OCH₃) at the 3-position, a chloropropoxy group (-O-(CH₂)₃Cl) at the 4-position, and a nitrile (-CN) group at the para position relative to the methoxy substituent.

Properties

Molecular Formula |

C11H12ClNO2 |

|---|---|

Molecular Weight |

225.67 g/mol |

IUPAC Name |

4-(3-chloropropoxy)-3-methoxybenzonitrile |

InChI |

InChI=1S/C11H12ClNO2/c1-14-11-7-9(8-13)3-4-10(11)15-6-2-5-12/h3-4,7H,2,5-6H2,1H3 |

InChI Key |

OUUHOXAYAJEYQH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)C#N)OCCCCl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 3-Methoxy-4-chloropropoxybenzonitrile, enabling a comparative analysis of substituent effects and properties:

5-(3-Chloropropoxy)-4-methoxy-2-nitrobenzonitrile

- Structure: Nitro (-NO₂) at position 2, methoxy (-OCH₃) at position 4, and chloropropoxy (-O-(CH₂)₃Cl) at position 3.

- Key Differences: The nitro group at position 2 introduces strong electron-withdrawing effects, which may reduce nucleophilic aromatic substitution reactivity compared to the nitrile in the target compound . Safety data from industrial sources classify this compound as a high-purity intermediate, suggesting stability under storage conditions .

Methyl 4-(3-chloropropoxy)-3-methoxy-benzoate

- Structure : Ester (-COOCH₃) at position 1, methoxy at position 3, and chloropropoxy at position 4.

- Key Differences: The ester group is hydrolytically labile compared to the nitrile, making it less stable in aqueous or basic conditions . The ester functional group could serve as a prodrug moiety in medicinal chemistry, unlike the nitrile in the target compound .

3-Methoxy-4-nitrobenzonitrile

- Structure : Nitro at position 4 and methoxy at position 3, lacking the chloropropoxy chain.

- Key Differences :

- The absence of the chloropropoxy group reduces lipophilicity, impacting bioavailability.

- Melting point is reported at 125–126°C, indicative of strong intermolecular interactions (e.g., dipole-dipole from nitro and nitrile groups) .

- The nitro group may confer explosive properties under extreme conditions, necessitating careful handling .

3-Chloro-4-ethoxy-5-methoxybenzonitrile

- Structure : Chloro (-Cl) at position 3, ethoxy (-OCH₂CH₃) at position 4, and methoxy at position 5.

- Key Differences: The shorter ethoxy chain (vs. Chloro and ethoxy substituents create a distinct electronic profile, possibly altering metabolic stability in biological systems .

Key Research Findings

- Substituent Effects : The chloropropoxy chain enhances lipophilicity, which correlates with improved blood-brain barrier penetration in related neuroactive compounds (inferred from and ) .

- Synthetic Routes : Similar compounds (e.g., ) are synthesized via nucleophilic substitution or esterification, suggesting analogous pathways for the target compound .

- Safety Profiles : Nitro-containing analogs require stringent handling protocols due to instability, whereas nitriles are generally safer but may release toxic gases upon decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.